
(3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of (3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods often employ multicomponent reactions, cyclization, and annulation techniques to achieve high yields and selectivity .
Análisis De Reacciones Químicas
(3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interruption of palladium-catalyzed hydrogenation by water can lead to the formation of piperidinones .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives are known for their pharmacological activities and are used in the synthesis of various drugs . They are also employed in the development of new therapeutic agents due to their biological activity. In the industrial sector, piperidine derivatives are used as intermediates in the synthesis of other complex molecules .
Mecanismo De Acción
The mechanism of action of (3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, modulating their activity . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
(3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone can be compared with other piperidine derivatives such as (RS)-1-(Piperidin-2-yl)methanamine and 2-Piperidinemethanamine . These compounds share a similar piperidine skeleton but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific methoxymethyl and piperidinyl substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H24N2O2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
[3-(methoxymethyl)piperidin-1-yl]-piperidin-2-ylmethanone |
InChI |
InChI=1S/C13H24N2O2/c1-17-10-11-5-4-8-15(9-11)13(16)12-6-2-3-7-14-12/h11-12,14H,2-10H2,1H3 |
Clave InChI |
KUAPEDXTMLQBSI-UHFFFAOYSA-N |
SMILES canónico |
COCC1CCCN(C1)C(=O)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)
palladium(II)](/img/structure/B13437892.png)
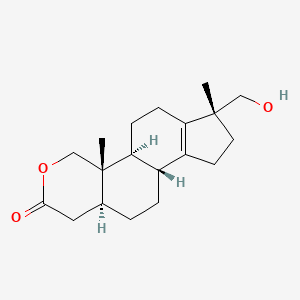

![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)
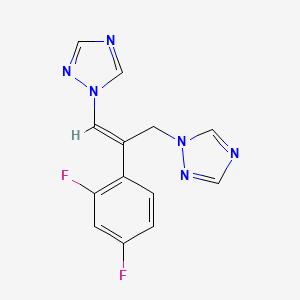
![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
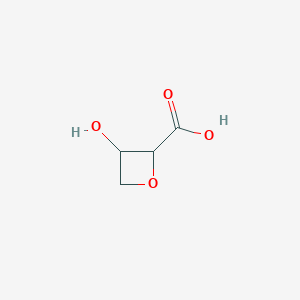
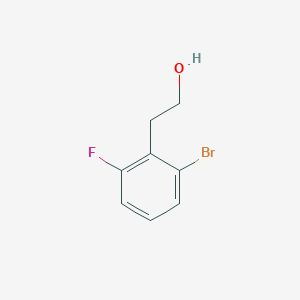

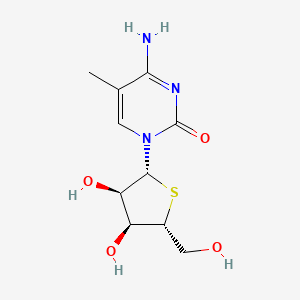
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)


